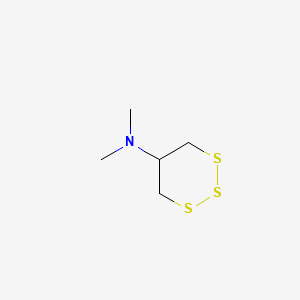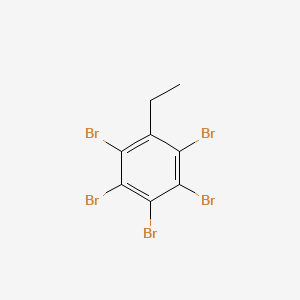
(3R,4R,5R)-hexane-1,3,4,5-tetrol
説明
(3R,4R,5R)-hexane-1,3,4,5-tetrol is a polyhydroxylated compound with four hydroxyl groups attached to a hexane backbone This compound is chiral, meaning it has non-superimposable mirror images, which can lead to different biological activities and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-hexane-1,3,4,5-tetrol typically involves the reduction of corresponding hexose sugars or their derivatives. One common method is the reduction of D-glucose using sodium borohydride (NaBH4) in an aqueous solution. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other hexose sugars into the desired polyhydroxylated compound. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the compound.
化学反応の分析
Types of Reactions
(3R,4R,5R)-hexane-1,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of hexane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of hexane-1,3,4,5-tetraone or hexane-1,3,4,5-tetraaldehyde.
Reduction: Formation of hexane-1,3,4,5-triol or hexane-1,3,4,5-diol.
Substitution: Formation of halogenated hexane derivatives or alkylated hexane derivatives.
科学的研究の応用
(3R,4R,5R)-hexane-1,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific biological targets.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3R,4R,5R)-hexane-1,3,4,5-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can act as a substrate or inhibitor in various biochemical pathways, affecting cellular processes and metabolic functions.
類似化合物との比較
Similar Compounds
(3R,4R,5R,6R)-hexane-1,3,4,5,6-pentol: A similar polyhydroxylated compound with an additional hydroxyl group.
(2R,3R,4R,5R)-pentane-1,2,3,4,5-pentol: A shorter chain polyhydroxylated compound with similar properties.
(3R,4R,5R)-hexane-1,3,4,5-tetraone: An oxidized derivative of (3R,4R,5R)-hexane-1,3,4,5-tetrol.
Uniqueness
This compound is unique due to its specific stereochemistry and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties. Its chirality and polyhydroxylation make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
(3R,4R,5R)-hexane-1,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-4(8)6(10)5(9)2-3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZEKVVQZGXOJ-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220157 | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-55-2 | |
| Record name | Olivose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)









![2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-](/img/structure/B1196940.png)

